8-Chloro-2-tetralone
Overview
Description
8-Chloro-2-tetralone is an organic compound belonging to the class of ketones. It has a molecular formula of C10H9ClO and a molecular weight of 180.63 g/mol. This compound is characterized by a tetralone structure with a chlorine atom substituted at the eighth position. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Scientific Research Applications
8-Chloro-2-tetralone has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Research into potential therapeutic applications, including its role as a precursor in the synthesis of antidepressant molecules.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
While the specific mechanism of action for 8-Chloro-2-tetralone is not explicitly mentioned in the search results, it’s worth noting that similar compounds are often used in the synthesis of antidepressant molecules . These molecules typically work by affecting the levels of certain chemicals in the brain, such as serotonin, norepinephrine, and dopamine .
Future Directions
8-Chloro-2-tetralone and similar compounds have potential applications in various fields, including the synthesis of heterocycles . The use of engineered ketoreductases in the highly enantiospecific reduction of prochiral ketones is one area of ongoing research . This could lead to the production of homochiral alcohols, which are key intermediates in pharmaceutical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-tetralone typically involves the chlorination of 2-tetralone. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C10H10O} + \text{SOCl2} \rightarrow \text{C10H9ClO} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield 8-chloro-2-tetralol, a secondary alcohol.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: this compound can be oxidized to this compound carboxylic acid.
Reduction: Reduction yields 8-chloro-2-tetralol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
2-Tetralone: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.
8-Bromo-2-tetralone: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
8-Methyl-2-tetralone: Substitution with a methyl group instead of chlorine, affecting its chemical properties and uses.
Uniqueness: 8-Chloro-2-tetralone is unique due to the presence of the chlorine atom, which imparts distinct reactivity and binding properties. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
8-chloro-3,4-dihydro-1H-naphthalen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLPUKDWONQIMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404993 | |
Record name | 8-CHLORO-2-TETRALONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82302-27-0 | |
Record name | 8-CHLORO-2-TETRALONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chloro-1,2,3,4-tetrahydronaphthalen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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